molecular formula C6H10O4 B1641850 Ethyl 4-hydroxy-3-oxobutanoate

Ethyl 4-hydroxy-3-oxobutanoate

Cat. No.: B1641850
M. Wt: 146.14 g/mol
InChI Key: NZJBBKAVCWXTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-3-oxobutanoate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 4-hydroxy-3-oxobutanoate

InChI

InChI=1S/C6H10O4/c1-2-10-6(9)3-5(8)4-7/h7H,2-4H2,1H3

InChI Key

NZJBBKAVCWXTPT-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CO

Canonical SMILES

CCOC(=O)CC(=O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

21.24 g of the 4-benzyloxyacetoacetic ethyl ester dissolved in acetic ester (100 ml) was inserted into a 200 ml steel autoclave provided with a magnetic stirrer and was hydrogenolized in the presence of 1.05 g Pd 5 percent on coal with hydrogen with a pressure of 5 atm. After the reaction was completed, which amounted to a period of about 2 hours, and after a 2 hour post-reaction time, the catalyst was filtered out. The filtrate was evaporated on a vacuum rotation evaporator at 35° C. The residue was dried in the high vacuum. 13.4 g of 4-hydroxyacetoacetic ethyl ester in the form of a slightly yellowish oil resulted.
Quantity
21.24 g
Type
reactant
Reaction Step One
[Compound]
Name
acetic ester
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.05 g
Type
catalyst
Reaction Step Three
[Compound]
Name
steel
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-ketobutyric acid ethyl ester (2a) (21 g, 0.10 moles) in methanol dried prior to use with Molecular Sieves is added sodium formate (10.2 g, 0.15 moles), and the mixture is refluxed for 1 hour. The reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is extracted with chloroform. The extract is purified by silica gel column chromatography (eluting solvent=benzene/ethyl acetate (2:1)) to give the title compound (3a). Yield: 7.34 g, 50%.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

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